Photosynthesis Inhibition vs 4-Methoxy Analog
In a direct head-to-head comparison within the same study, the unsubstituted 3-phenyl-1,2,3-benzotriazin-4(3H)-one (2a) demonstrated an IC50 value of 0.032 mmol dm⁻³ for inhibition of oxygen evolution rate (OER) in spinach chloroplasts. This is 15-fold more potent than the 4-methoxy substituted analog (2g, IC50 = 0.723 mmol dm⁻³) and 7-fold more potent than the 4-fluoro analog (2d, IC50 = 0.232 mmol dm⁻³) [1].
| Evidence Dimension | Inhibition of Oxygen Evolution Rate (OER) in Spinach Chloroplasts (IC50, mmol dm⁻³) |
|---|---|
| Target Compound Data | 0.032 |
| Comparator Or Baseline | 4-Methoxy analog (2g): 0.723; 4-Fluoro analog (2d): 0.232; 4-Methyl analog (2e): 0.479 |
| Quantified Difference | 22.6× less potent (2g); 7.3× less potent (2d); 15.0× less potent (2e) |
| Conditions | Spinach chloroplasts; inhibition of photosynthetic electron transport measured via OER |
Why This Matters
For herbicide discovery programs targeting photosynthetic electron transport, the unsubstituted 3-phenyl derivative provides the optimal baseline potency, allowing researchers to avoid the activity-diminishing effects of additional ring substitution observed with common analogs.
- [1] Kubicova, L.; Dostal, H.; Kunes, J.; Kralova, K.; Buchta, V.; Kaustova, J.; Waisser, K. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ECSOC-4 2000, C0015. View Source
